![molecular formula C29H33ClN4OS B10850050 2-[2-[(E)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine](/img/structure/B10850050.png)
2-[2-[(E)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-269,289 is a small molecule known for its role in inhibiting fungal echinocandin resistance by disrupting the activity of geranylgeranyltransferase type I. This compound has shown potential in enhancing the efficacy of echinocandin drugs, which are used as first-line therapy for invasive candidiasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-269,289 involves multiple steps, including the formation of key intermediates through specific reaction conditions. The detailed synthetic route is often proprietary, but it generally includes:
Formation of Intermediates: Initial steps involve the preparation of intermediates through reactions such as alkylation, acylation, and cyclization.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Purification: The compound is purified using techniques such as recrystallization and chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of L-269,289 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Processing: Large reactors are used to carry out the reactions in batches, with careful control of temperature, pressure, and reaction time.
Continuous Flow Processing: Advanced methods such as continuous flow processing may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
L-269,289 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the structure of L-269,289.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Nucleophiles: Various nucleophiles, including amines and thiols, are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of L-269,289, which may have altered biological activity or improved pharmacokinetic properties.
Scientific Research Applications
L-269,289 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of geranylgeranyltransferase type I.
Biology: Investigated for its role in modulating fungal cell wall integrity and resistance mechanisms.
Medicine: Explored as a potential therapeutic agent in combination with echinocandins to treat echinocandin-resistant fungal infections.
Mechanism of Action
L-269,289 exerts its effects by selectively inhibiting geranylgeranyltransferase type I, an enzyme involved in the post-translational modification of proteins. This inhibition disrupts the membrane localization of Rho1, a critical component for the activation of (1,3)-β-D-glucan synthase Fks1, leading to decreased glucan content in the fungal cell wall and increased cell wall stress .
Comparison with Similar Compounds
L-269,289 is unique in its specific inhibition of geranylgeranyltransferase type I, which sets it apart from other antifungal agents. Similar compounds include:
Farnesyltransferase Inhibitors: Compounds that inhibit farnesyltransferase, another enzyme involved in protein prenylation.
Echinocandins: A class of antifungal drugs that target (1,3)-β-D-glucan synthase directly.
Azoles: Antifungal agents that inhibit ergosterol synthesis, a key component of fungal cell membranes.
L-269,289’s unique mechanism of action and its ability to potentiate echinocandin activity make it a promising candidate for addressing echinocandin-resistant fungal infections .
Properties
Molecular Formula |
C29H33ClN4OS |
|---|---|
Molecular Weight |
521.1 g/mol |
IUPAC Name |
2-[2-[(E)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C29H33ClN4OS/c1-32(2)17-18-35-27-9-5-3-8-23(27)21-31-34-15-13-33(14-16-34)26-19-22-7-4-6-10-28(22)36-29-12-11-24(30)20-25(26)29/h3-12,20-21,26H,13-19H2,1-2H3/b31-21+ |
InChI Key |
OKSZYIOFSXRHJB-NJZRLIGZSA-N |
Isomeric SMILES |
CN(C)CCOC1=CC=CC=C1/C=N/N2CCN(CC2)C3CC4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1C=NN2CCN(CC2)C3CC4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



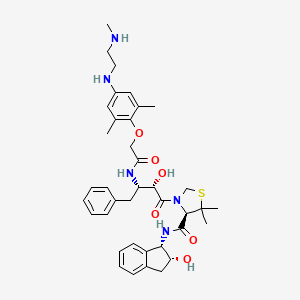
![(1S,5R,13S,17R)-17-[cyclopropylmethyl(methyl)amino]-8-hydroxy-6,16-dioxapentacyclo[9.5.2.01,13.05,13.07,12]octadeca-7,9,11-trien-4-one;hydrochloride](/img/structure/B10849992.png)
![(1S,2R,6S,14R,15R,16R)-3-(cyclopropylmethyl)-11,15-dihydroxy-N-phenyl-13,17-dioxa-3-azahexacyclo[13.2.2.1^{2,8}.0^{1,6}.0^{6,14}.0^{7,12}]icosa-7(12),8,10-triene-16-carboxamide](/img/structure/B10849997.png)
![(1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dihydroxy-N-phenyl-13,17-dioxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-16-carboxamide](/img/structure/B10850004.png)
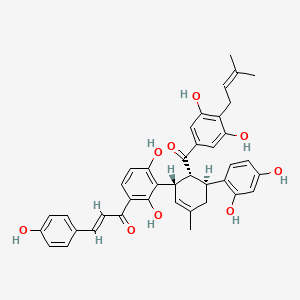
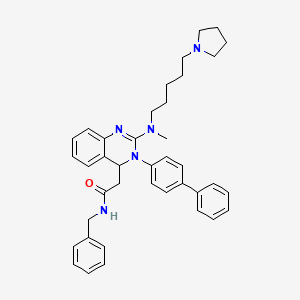
![Pyrazolo[1,5-a]pyrimidine 4e](/img/structure/B10850027.png)
![(2S)-N-[(1S)-1-(4-aminocyclohexyl)-3-(methylamino)-2,3-dioxopropyl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B10850034.png)
![2-[2-(dimethylamino)-3-ethyl-4H-quinazolin-4-yl]-N-[[4-[(4-fluorophenyl)sulfonylamino]phenyl]methyl]acetamide](/img/structure/B10850037.png)
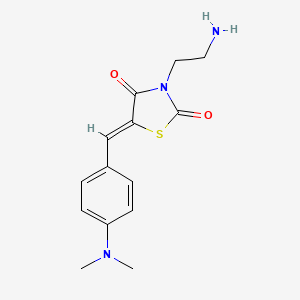
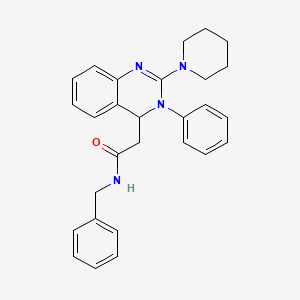
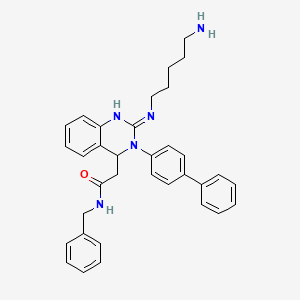
![2-(3-ethyl-2-piperidin-1-yl-4H-quinazolin-4-yl)-N-[[4-[(4-fluorophenyl)sulfonylamino]phenyl]methyl]acetamide](/img/structure/B10850064.png)
